molecular formula C30H25F2N3O5S B5585388 (2Z)-2-[4-(difluoromethoxy)-3-methoxybenzylidene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide

(2Z)-2-[4-(difluoromethoxy)-3-methoxybenzylidene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide

Cat. No.: B5585388
M. Wt: 577.6 g/mol
InChI Key: GDMCUPOQUNUUQW-HAHDFKILSA-N
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Description

The compound (2Z)-2-[4-(difluoromethoxy)-3-methoxybenzylidene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazolo-benzoxadiazocine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(difluoromethoxy)-3-methoxybenzylidene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-benzoxadiazocine core, followed by the introduction of the difluoromethoxy and methoxy substituents. The final step involves the formation of the carboxamide group through a condensation reaction with the appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[4-(difluoromethoxy)-3-methoxybenzylidene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[4-(difluoromethoxy)-3-methoxybenzylidene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential therapeutic effects. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.

Medicine

In medicine, This compound is explored for its potential as a therapeutic agent. Its unique structure and biological activity make it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced mechanical, thermal, or electronic properties, making it valuable in fields such as materials science and engineering.

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(difluoromethoxy)-3-methoxybenzylidene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[4-(difluoromethoxy)-3-methoxybenzylidene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide: can be compared with other thiazolo-benzoxadiazocine derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific substituents and the overall structure of the molecule. The presence of the difluoromethoxy and methoxy groups, along with the thiazolo-benzoxadiazocine core, gives it unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(13Z)-13-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25F2N3O5S/c1-16-8-4-6-10-19(16)33-26(36)24-25-18-9-5-7-11-20(18)40-30(24,2)34-29-35(25)27(37)23(41-29)15-17-12-13-21(39-28(31)32)22(14-17)38-3/h4-15,24-25,28H,1-3H3,(H,33,36)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMCUPOQUNUUQW-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C3C4=CC=CC=C4OC2(N=C5N3C(=O)C(=CC6=CC(=C(C=C6)OC(F)F)OC)S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2C3C4=CC=CC=C4OC2(N=C5N3C(=O)/C(=C/C6=CC(=C(C=C6)OC(F)F)OC)/S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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